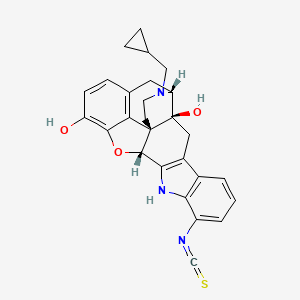
Naltrindole isothiocyanate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naltrindole isothiocyanate is a potent and selective delta opioid receptor antagonist. It is a derivative of naltrindole, which is known for its high affinity and selectivity for delta opioid receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of pain management and addiction treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naltrindole isothiocyanate can be synthesized through a series of chemical reactions starting from naltrindole. The primary synthetic route involves the reaction of naltrindole with thiophosgene or other isothiocyanate-generating reagents under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of naltrindole isothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Naltrindole isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form naltrindole and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and mild acidic or basic conditions.
Major Products:
Thiourea Derivatives: Formed from substitution reactions.
Naltrindole and Carbonyl Sulfide: Formed from hydrolysis.
Applications De Recherche Scientifique
Naltrindole isothiocyanate has a wide range of scientific research applications:
Mécanisme D'action
Naltrindole isothiocyanate exerts its effects by selectively binding to delta opioid receptors. This binding inhibits the receptor’s activity, thereby blocking the effects of endogenous and exogenous opioids. The compound’s mechanism involves the disruption of G-protein coupled receptor signaling pathways, leading to reduced pain perception and opioid dependence .
Comparaison Avec Des Composés Similaires
Naltrindole: The parent compound, also a delta opioid receptor antagonist.
Phenyl Ethyl Isothiocyanate: Another isothiocyanate with different biological activities.
Sulforaphane: A well-known isothiocyanate with anticancer properties.
Uniqueness: Naltrindole isothiocyanate is unique due to its high selectivity for delta opioid receptors and its potential therapeutic applications in pain management and addiction treatment. Unlike other isothiocyanates, it specifically targets opioid receptors, making it a valuable tool in opioid research .
Propriétés
Formule moléculaire |
C27H25N3O3S |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-9-isothiocyanato-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C27H25N3O3S/c31-19-7-6-15-10-20-27(32)11-17-16-2-1-3-18(28-13-34)22(16)29-23(17)25-26(27,21(15)24(19)33-25)8-9-30(20)12-14-4-5-14/h1-3,6-7,14,20,25,29,31-32H,4-5,8-12H2/t20-,25+,26+,27-/m1/s1 |
Clé InChI |
STOXPPZNSYPOHZ-BQRPEJFJSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S |
SMILES canonique |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)

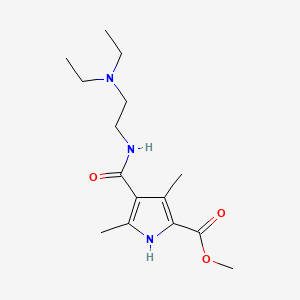
![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)

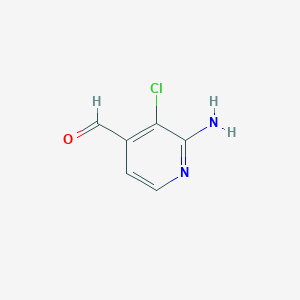
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
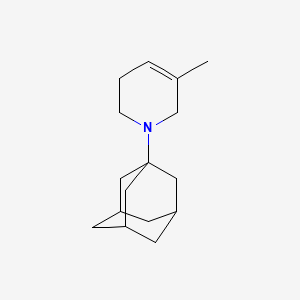
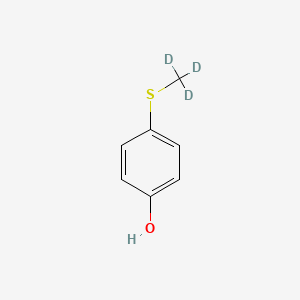
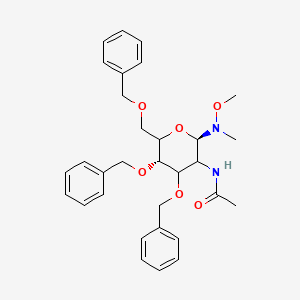
![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)
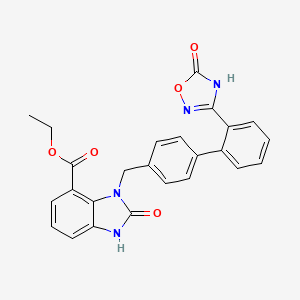
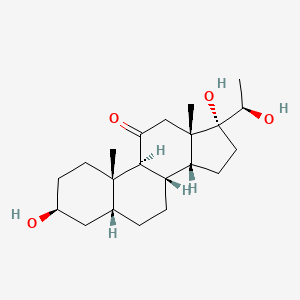
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
